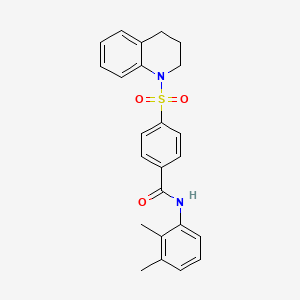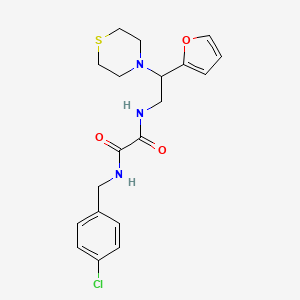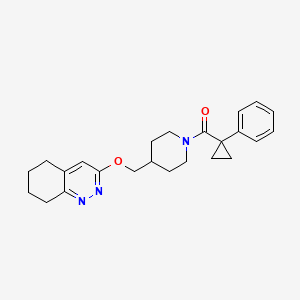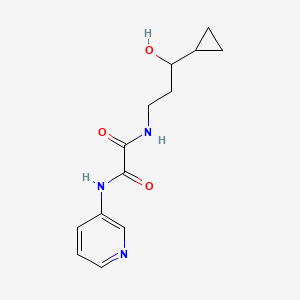
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide, also known as DQBSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Wirkmechanismus
The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Specifically, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide has been found to inhibit the activity of the enzyme 11β-HSD1, which is involved in the production of cortisol, a hormone that is associated with inflammation and other disease processes.
Biochemical and Physiological Effects:
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the modulation of various signaling pathways involved in disease development and progression. In addition, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying the mechanisms of cancer development and progression. However, one of the limitations of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide, including the exploration of its potential applications in the treatment of other diseases beyond cancer, such as neurodegenerative disorders and cardiovascular disease. In addition, further research is needed to fully understand the mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide and to develop more effective formulations for use in experimental settings.
Synthesemethoden
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide involves the reaction of 3,4-dihydroquinoline with 2,3-dimethylbenzenesulfonyl chloride, followed by the addition of benzoyl chloride. The resulting compound is then purified through a series of chromatographic separations to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been in the field of cancer research, where 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide has been found to exhibit potent anti-tumor activity. In addition, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide has also been studied for its potential applications in the treatment of inflammation, neurodegenerative diseases, and cardiovascular disorders.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2,3-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-7-5-10-22(18(17)2)25-24(27)20-12-14-21(15-13-20)30(28,29)26-16-6-9-19-8-3-4-11-23(19)26/h3-5,7-8,10-15H,6,9,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWIPJCRYXKNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2454642.png)


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2454646.png)
![3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2454650.png)
![2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2454651.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2454655.png)
![N-(3-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2454656.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454660.png)
![tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B2454661.png)